molecular formula C27H28N4O4 B10926467 6-(4-methoxyphenyl)-3-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10926467
M. Wt: 472.5 g/mol
InChI Key: QOJAKNXOOXTJGB-UHFFFAOYSA-N
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Description

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isoxazole ring with a pyridine ring, along with additional functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and reaction conditions tailored to large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 6-(4-METHOXYPHENYL)-3-METHYL-N~4~-(2-MORPHOLINO-2-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.

Properties

Molecular Formula

C27H28N4O4

Molecular Weight

472.5 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(2-morpholin-4-yl-2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H28N4O4/c1-18-25-22(16-23(29-27(25)35-30-18)19-8-10-21(33-2)11-9-19)26(32)28-17-24(20-6-4-3-5-7-20)31-12-14-34-15-13-31/h3-11,16,24H,12-15,17H2,1-2H3,(H,28,32)

InChI Key

QOJAKNXOOXTJGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NCC(C4=CC=CC=C4)N5CCOCC5

Origin of Product

United States

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